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Abstract
Redafamdastat (also known as JZP-150 and PF-04457845) is a potent, selective, and

irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed initially by

Pfizer and later by Jazz Pharmaceuticals, Redafamdastat reached Phase 2 clinical trials for

the treatment of post-traumatic stress disorder (PTSD), pain, and alcoholism. The primary

mechanism of action of Redafamdastat is the inhibition of FAAH, which leads to an increase in

the endogenous levels of fatty acid amides, most notably the endocannabinoid anandamide

(AEA). This enhancement of endocannabinoid signaling was hypothesized to produce

therapeutic benefits, including analgesic, anxiolytic, and anti-inflammatory effects, without the

undesirable side effects associated with direct cannabinoid receptor agonists. Despite

promising preclinical data and favorable pharmacokinetics in early clinical trials, the

development of Redafamdastat was discontinued in December 2023 after a Phase 2 trial for

PTSD failed to meet its primary and key secondary endpoints. This guide provides a

comprehensive overview of the pharmacology of Redafamdastat, including its mechanism of

action, pharmacokinetics, pharmacodynamics, preclinical efficacy, and clinical trial outcomes.

Mechanism of Action
Redafamdastat is a covalent, irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1]

FAAH is a serine hydrolase responsible for the degradation of a class of bioactive lipids known

as fatty acid amides (FAAs).[2] The most well-characterized substrate of FAAH is anandamide
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(AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily

CB1 and CB2.[2]

By inhibiting FAAH, Redafamdastat prevents the breakdown of AEA and other FAAs, leading

to their accumulation and an enhancement of "endocannabinoid tone".[3] This amplified

signaling through cannabinoid and other receptors is believed to be the basis for the

therapeutic effects of Redafamdastat.

The inhibition of FAAH by Redafamdastat is highly potent and selective. It acts by

carbamylating the active-site serine nucleophile of the enzyme.[1]
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FAAH Inhibition Signaling Pathway

Quantitative Pharmacology
Table 1: In Vitro Potency of Redafamdastat
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Parameter Species Value Reference(s)

IC50 Human FAAH 7.2 nM [4][5][6]

Rat FAAH 7.4 nM [7]

kinact/Ki Human FAAH 40,300 M-1s-1 [1]

Table 2: Pharmacokinetics of Redafamdastat in Healthy
Volunteers (Single and Multiple Doses)

Parameter
Single Dose (0.1 -
40 mg)

Multiple Dose (0.5 -
8 mg once daily for
14 days)

Reference(s)

Tmax (median) 0.5 - 1.2 hours
Not explicitly stated,

but absorption is rapid
[2]

Dose Proportionality

Supraproportional

exposure from 0.1 to

10 mg; Proportional

from 10 to 40 mg

Dose proportional [2]

Steady-State N/A Achieved by Day 7 [2]

Urinary Excretion < 0.1% of the dose Not explicitly stated [2]

Food Effect
No effect on

pharmacokinetics
Not explicitly stated [2]

Table 3: Pharmacodynamics of Redafamdastat in
Healthy Volunteers (Single and Multiple Doses)
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Parameter Single Dose
Multiple Dose
(once daily for 14
days)

Reference(s)

FAAH1 Inhibition
>97% inhibition at

doses ≥ 0.3 mg

>97% inhibition at all

doses (0.5, 1, 4, and 8

mg)

[2]

Duration of FAAH1

Inhibition
Not explicitly stated

Maximal inhibition

maintained for at least

1 week after the last

dose

[2]

Fatty Acid Amide

Concentrations

3.5- to 10-fold

increase

Maintained at a

plateau
[2]

Preclinical Studies
Inflammatory Pain Model
Redafamdastat demonstrated significant analgesic effects in a rat model of inflammatory pain

induced by Complete Freund's Adjuvant (CFA).[6]

The following is a generalized protocol based on the available literature for assessing the

efficacy of Redafamdastat in the CFA model.
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Pain Induction

Treatment and Assessment

Intraplantar injection of
Complete Freund's Adjuvant (CFA)

into the rat's hind paw.

Development of localized inflammation,
paw swelling, and hyperalgesia

over several days.

Oral administration of Redafamdastat
or vehicle.

Assessment of mechanical allodynia
using von Frey filaments to measure

paw withdrawal threshold (PWT).

Comparison of PWT between
Redafamdastat-treated and

vehicle-treated groups.

Click to download full resolution via product page

Workflow for CFA Inflammatory Pain Model
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Species Model Endpoint Key Findings Reference(s)

Rat

Complete

Freund's

Adjuvant (CFA)

induced

inflammatory

pain

Mechanical

Allodynia (Paw

Withdrawal

Threshold)

- Minimum

effective dose of

0.1 mg/kg (p.o.)-

Efficacy at 0.1

mg/kg was

comparable to 10

mg/kg naproxen-

A single 1 mg/kg

oral dose

showed efficacy

for 24 hours

[1][6]

Preclinical Safety
In non-clinical toxicology and safety pharmacology studies, the main potential target organs

identified for Redafamdastat were the male genital tract, liver, and central nervous system.[4]

The no-observed-adverse-effect level (NOAEL) in the most sensitive species (dog) was

associated with an AUC(0,24 h) of 6290 ng·h/mL and a Cmax of 482 ng/mL.[4] Importantly, at a

dose of 10 mg/kg in mice, Redafamdastat did not elicit effects on motility, catalepsy, or body

temperature, which are classic side effects of direct CB1 receptor agonists.[1]

Clinical Trials
Redafamdastat (as JZP-150) was evaluated in a Phase 2, multicenter, double-blind, placebo-

controlled, randomized study for the treatment of adults with Post-Traumatic Stress Disorder

(PTSD) (NCT05178316).[3][8]

Phase 2 PTSD Trial (NCT05178316) Design
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282 Adults (18-70 years)
with PTSD (DSM-5 criteria)

Randomization

12-week Double-blind Treatment

Redafamdastat 4 mg
(once daily)

Redafamdastat 0.3 mg
(once daily)

Placebo
(once daily)

Primary Endpoint:
Change from baseline to Week 12 in

CAPS-5 Total Score

Key Secondary Endpoints:
- Change in CGI-S Score
- Change in PGI-S Score
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Phase 2 PTSD Clinical Trial Design

Table 5: Phase 2 PTSD Clinical Trial (NCT05178316) Top-
Line Results
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Endpoint Outcome Reference(s)

Primary Endpoint: Change

from baseline to Week 12 in

Clinician-Administered PTSD

Scale (CAPS-5) Total Score

Not Met: No statistically

significant difference between

either Redafamdastat dose

and placebo.

[8]

Key Secondary Endpoint:

Change from baseline to Week

12 in Clinical Global

Impression of Severity (CGI-S)

Not Met [8]

Key Secondary Endpoint:

Change from baseline to Week

12 in Patient Global

Impression of Severity (PGI-S)

Not Met [8]

Safety

No new safety signals were

observed. The most common

treatment-emergent adverse

events were headache,

nausea, and urinary tract

infection, which also occurred

in the placebo group.

[8]

Conclusion
Redafamdastat is a well-characterized, potent, and selective irreversible inhibitor of FAAH. Its

mechanism of action, centered on the enhancement of endocannabinoid signaling, showed

considerable promise in preclinical models of pain and was supported by favorable

pharmacokinetic and pharmacodynamic profiles in early human studies. However, the failure to

demonstrate efficacy in a Phase 2 trial for PTSD led to the discontinuation of its clinical

development. The data and experimental insights gathered from the investigation of

Redafamdastat remain valuable for the broader field of endocannabinoid system modulation

and may inform the development of future therapeutics targeting this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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